molecular formula C5H12O B12298048 n-Pentyl Alcohol-OD

n-Pentyl Alcohol-OD

Cat. No.: B12298048
M. Wt: 93.18 g/mol
InChI Key: AQIXEPGDORPWBJ-ZDGANNJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Pentyl Alcohol-OD: , also known as 1-Pentanol-OD, is a deuterated form of 1-Pentanol. It is an organic compound with the formula CH₃(CH₂)₃CH₂OD. This compound is classified as a primary alcohol and is characterized by the presence of a hydroxyl group (-OH) attached to a pentyl chain. The deuterium (D) in place of hydrogen (H) in the hydroxyl group makes it particularly useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-Pentanol typically involves the hydroformylation process due to its efficiency and scalability. The use of catalysts such as rhodium or cobalt complexes is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Hydrogen halides (HCl, HBr, HI) in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Pentanal, Pentanoic acid.

    Reduction: No significant reduction products due to the stability of the primary alcohol.

    Substitution: Alkyl halides (e.g., 1-chloropentane, 1-bromopentane).

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Pentanol-OD is unique due to the presence of deuterium, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atom provides a different mass and nuclear spin, allowing for detailed studies of molecular structures and interactions.

Properties

Molecular Formula

C5H12O

Molecular Weight

93.18 g/mol

IUPAC Name

2,2,3,4,4-pentadeuteriopentan-3-ol

InChI

InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i3D2,4D2,5D

InChI Key

AQIXEPGDORPWBJ-ZDGANNJSSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)O

Canonical SMILES

CCC(CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.